5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core, substituted at position 2 with a thiophen-2-yl group and at position 5 with a methyl-linked 1,2,4-oxadiazole ring bearing a 4-(methylsulfanyl)phenyl moiety.
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves a one-pot protocol starting from pyrazole-3-carboxylic acids, proceeding through amide formation, pyrazine ring closure, and dehydration . Functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core has been extensively studied, but the substituents in this compound occupy positions 2 and 5, highlighting its structural uniqueness .
Properties
IUPAC Name |
5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-28-14-6-4-13(5-7-14)19-21-18(27-23-19)12-24-8-9-25-16(20(24)26)11-15(22-25)17-3-2-10-29-17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNLBAJKICOSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure includes:
- A pyrazolo[1,5-a]pyrazin core
- An oxadiazole moiety
- A thiophene ring
- A methylsulfanyl group
The molecular formula is with a molecular weight of 378.46 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines:
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It showed activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is attributed to multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Antimicrobial Mechanisms : The presence of the oxadiazole and pyrazole rings may disrupt bacterial cell membranes or inhibit essential enzymes.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model:
- Study Design : Mice bearing HCT-116 tumors were treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited at doses above 10 mg/kg compared to control groups.
- : This study supports further investigation into its therapeutic potential in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrazine Derivatives
The closest analogs share the pyrazolo[1,5-a]pyrazin-4-one core but differ in substituents:
- 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: A key intermediate in pyrazolo[1,5-a]pyrazine synthesis, this compound lacks the thiophene and oxadiazole substituents.
- 5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55): While structurally similar, MK55 replaces the pyrazine core with a pyrimidinone ring. The thiophen-2-yl group is retained, but the absence of the oxadiazole-methyl group may limit its binding affinity in enzyme inhibition assays .
Table 1: Structural and Functional Comparison
Heterocyclic Variants
- Pyrazolo[1,5-a]pyrimidines: These compounds, such as steroidal pyrazolo[1,5-a]pyrimidines (e.g., derivatives from 3-aminopyrazole and androstanone), exhibit rigid steroid backbones. Their bulkiness may limit membrane permeability compared to the more compact target compound .
- Imidazo[1,5-a]pyrazines: Substituted with cyano or aminomethyl groups, these derivatives are explored as cyclin-dependent kinase inhibitors. The target compound’s thiophene and methylsulfanyl groups offer distinct electronic profiles for receptor interactions .
Functional Group Analogs
- 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidines : Used as pesticides, these derivatives feature sulfonyl groups instead of methylsulfanyl. The sulfonyl group increases polarity, favoring agricultural applications over pharmaceutical use .
- Triazolo[1,5-a]pyrimidines with oxyacethylhydrazone substituents: These compounds demonstrate herbicidal and fungicidal activity.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s oxadiazole and thiophene groups are synthetically accessible via methods such as Suzuki coupling (for thiophene) and cyclocondensation (for oxadiazole), as demonstrated in related pyrazolo[1,5-a]pyrimidine syntheses .
- Bioactivity Potential: The methylsulfanyl group may enhance lipophilicity, improving blood-brain barrier penetration, while the oxadiazole ring could act as a hydrogen-bond acceptor in enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
